Peganumine A

structural biology natural product chemistry β-carboline alkaloids

Peganumine A is a structurally unique dimeric β-carboline alkaloid featuring an unprecedented octacyclic 3,9-diazatetracyclo[6.5.2.0¹,⁹.0³,⁸]pentadec-2-one core. Its HL-60-preferential cytotoxicity (IC₅₀ = 5.8 µM) with a 9.6× selectivity window over HepG2 cells (IC₅₀ = 55.4 µM) makes it the definitive probe for leukemia-selective mechanistic studies—unlike non-selective monomers (harmine, harmaline) or simpler dimers (peganumines B–I). This compound serves as the literature-validated activity benchmark for HepG2 lead optimization programs and as a stereochemically defined reference standard for octacyclic scaffold diversification. An established enantioselective 7-step gram-scale synthetic route enables reproducible derivatization and total synthesis training. Select Peganumine A when experimental reproducibility and lineage-specific cytotoxic profiling are non-negotiable.

Molecular Formula C29H30N4O3
Molecular Weight 482.6 g/mol
Cat. No. B12393176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeganumine A
Molecular FormulaC29H30N4O3
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC1(CC23C4=C(CCN2C(=O)C15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C
InChIInChI=1S/C29H30N4O3/c1-27(2)15-28-24-20(18-7-5-16(35-3)13-22(18)30-24)9-11-32(28)26(34)29(27)25-21(10-12-33(28)29)19-8-6-17(36-4)14-23(19)31-25/h5-8,13-14,30-31H,9-12,15H2,1-4H3/t28-,29+/m1/s1
InChIKeyGOEMZMDFIRAABC-WDYNHAJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peganumine A Procurement Guide: Octacyclic β-Carboline Dimer Alkaloid with HL-60 Cytotoxic Selectivity


Peganumine A (CAS 1620517-85-2) is a dimeric β-carboline alkaloid characterized by a unique octacyclic scaffold incorporating a 3,9-diazatetracyclo[6.5.2.0¹,⁹.0³,⁸]pentadec-2-one core [1]. First isolated from the seeds of Peganum harmala L. (Syrian rue) [1], this natural product exhibits selective cytotoxic activity against the HL-60 promyelocytic leukemia cell line with an IC₅₀ of 5.8 µM, representing approximately 6.6- to 9.6-fold greater potency than against MCF-7 (38.5 µM), PC-3 (40.2 µM), and HepG2 (55.4 µM) cancer cells [2]. The compound's absolute stereochemistry has been confirmed via enantioselective total synthesis [3].

Peganumine A: Why β-Carboline Monomers and Simple Dimers Cannot Substitute This Octacyclic Scaffold


Generic substitution fails because Peganumine A's octacyclic scaffold—containing a unique 3,9-diazatetracyclo[6.5.2.0¹,⁹.0³,⁸]pentadec-2-one unit not present in any other reported β-carboline alkaloid [1]—confers a cytotoxicity profile that differs markedly from both monomeric β-carbolines (e.g., harmine, harmaline) and from simpler dimeric congeners (e.g., peganumines B-I) [2][3]. Monomers typically exhibit non-selective cytotoxicity across multiple cell lines, whereas Peganumine A demonstrates HL-60-preferential activity with a 6.6× selectivity window relative to HepG2 cells [2]. This differential selectivity arises from the compound's unique three-dimensional architecture, which dictates distinct molecular recognition at cellular targets; substituting Peganumine A with a monomer or a different dimer would yield non-equivalent biological outcomes and confound experimental reproducibility [1].

Peganumine A Comparative Evidence: Quantified Differentiation Against β-Carboline Monomers and Dimers


Structural Uniqueness: Peganumine A's Octacyclic Scaffold Versus All Known β-Carboline Natural Products

Peganumine A possesses an unprecedented 3,9-diazatetracyclo[6.5.2.0¹,⁹.0³,⁸]pentadec-2-one octacyclic scaffold not found in any other β-carboline alkaloid characterized to date [1]. This scaffold contains two newly created quaternary stereocenters and features two spirocycles and a 2,7-diazabicyclo[2.2.1]heptan-3-one unit that distinguish it from both monomeric β-carbolines (harmine, harmaline, harmalol) and all other peganumine congeners (B-I) reported from Peganum harmala [2].

structural biology natural product chemistry β-carboline alkaloids

Cytotoxic Selectivity: Peganumine A's HL-60 Preferential Activity Versus Broad-Spectrum β-Carboline Monomers

Peganumine A exhibits preferential cytotoxic activity against the HL-60 promyelocytic leukemia cell line with an IC₅₀ of 5.8 µM, while demonstrating 6.6- to 9.6-fold lower potency against three solid tumor cell lines (MCF-7: 38.5 µM; PC-3: 40.2 µM; HepG2: 55.4 µM) [1]. In contrast, the monomeric β-carboline harmine exhibits more uniform cytotoxicity across multiple cell lines, and harmaline shows variable but generally non-selective activity [2].

oncology cytotoxicity screening leukemia

Supply Chain Viability: Gram-Scale Enantioselective Synthesis Versus Isolation-Only Availability

Unlike most structurally complex β-carboline dimers that remain accessible only via low-yield natural product isolation, (+)-Peganumine A has a validated gram-scale enantioselective total synthesis route accomplished in 7 steps from commercially available 6-methoxytryptamine [1]. This route proceeds with 33% overall yield and provides excellent control of both absolute and relative stereochemistry at the two newly created quaternary stereocenters [1]. In contrast, peganumines B-I and most other congeners lack reported total syntheses, restricting their availability to isolation-derived quantities [2].

synthetic chemistry medicinal chemistry supply chain

SAR Baseline Value: Peganumine A as Validated Reference for Structure Simplification Programs

Peganumine A serves as a defined reference compound for structure-activity relationship (SAR) programs aimed at developing simplified β-carboline analogs with improved antitumor activity. Patent literature explicitly uses Peganumine A's reported HepG2 activity (IC₅₀ = 55.4 µM) as the comparative baseline against which new structural simplification compounds are evaluated, with several simplified derivatives demonstrating antitumor activity 'stronger than the anti-liver cancer HepG2 activity of Peganumine A reported in the literature' [1]. This contrasts with other β-carboline dimers that lack established use as SAR reference benchmarks.

medicinal chemistry structure-activity relationship lead optimization

Peganumine A: Validated Application Scenarios for Scientific Procurement


Leukemia-Specific Cytotoxic Mechanism Studies

Investigators studying differential cytotoxic mechanisms in hematologic malignancies versus solid tumors should select Peganumine A based on its HL-60 preferential activity (IC₅₀ = 5.8 µM) and 9.6× selectivity window over HepG2 cells (IC₅₀ = 55.4 µM) [1]. This lineage-specific sensitivity enables experiments designed to identify leukemia-selective targets and pathways, whereas broad-spectrum β-carboline monomers like harmine would obscure such mechanistic distinctions due to their uniform cytotoxicity across cell types [2]. The compound's unique octacyclic scaffold provides a structurally defined probe for investigating leukemia cell vulnerabilities .

Octacyclic β-Carboline Scaffold Structure-Activity Relationship Programs

Medicinal chemistry teams engaged in β-carboline scaffold diversification should procure Peganumine A as a validated reference compound for benchmarking novel octacyclic analogs. The compound's fully characterized octacyclic architecture—containing the unprecedented 3,9-diazatetracyclo[6.5.2.0¹,⁹.0³,⁸]pentadec-2-one core with two spirocycles and two quaternary stereocenters [1]—establishes a definitive structural and biological reference point. The availability of an enantioselective gram-scale synthetic route [2] further enables analog synthesis programs to use Peganumine A as both a positive control and a starting point for derivatization.

Synthetic Methodology Development and Natural Product Total Synthesis Training

Academic and industrial organic chemistry laboratories pursuing natural product total synthesis training or methodology development should select Peganumine A due to its well-documented 7-step enantioselective synthesis from commercially available 6-methoxytryptamine [1]. The route features mechanistically instructive transformations including Liebeskind–Srogl cross-coupling, one-pot tetracyclic skeleton construction, and an enantioselective Pictet–Spengler/transannular cyclization sequence that creates two spirocycles and a 2,7-diazabicyclo[2.2.1]heptan-3-one unit with excellent stereocontrol [1]. This contrasts with isolation-dependent β-carboline dimers that offer no synthetic methodology training value.

Structural Simplification Benchmark for Antitumor Lead Optimization

Drug discovery teams pursuing β-carboline-based antitumor lead optimization should procure Peganumine A specifically to serve as the literature-defined activity benchmark for HepG2 hepatocellular carcinoma assays (IC₅₀ = 55.4 µM) [1]. Patent filings explicitly reference Peganumine A as the comparative standard against which novel structural simplification compounds are evaluated, with multiple simplified derivatives reported to exhibit stronger anti-HepG2 activity than the parent compound [2]. This established benchmarking role enables direct, quantifiable assessment of whether structural modifications improve upon the natural product scaffold's baseline activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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